Racepinephrine hydrochloride
Description
Historical Trajectories in Catecholamine Chemical Research
The journey to understanding catecholamines began in the late 19th century. English physiologists George Oliver and Sir Edward Albert Sharpey-Schafer first described the potent blood-pressure-raising effects of an adrenal gland substance. britannica.com This "active principle" spurred a global effort to isolate it. nih.gov Between 1897 and 1901, the hormone was successfully isolated by John Jacob Abel, who named it epinephrine (B1671497), and independently by Japanese chemist Jōkichi Takamine, who named his pure crystalline product "Adrenalin". nih.govnih.govebsco.comkarger.com Takamine, along with his assistant Keizo Uenaka and colleague Thomas Aldrich, is credited with being the first to isolate the hormone in a pure form and deduce its chemical structure. nih.gov
Epinephrine holds the distinction of being the first hormone to be isolated and the first to be chemically synthesized, a feat achieved by Friedrich Stolz in 1904. britannica.comnih.govnih.gov This breakthrough made the compound more readily and cheaply available for research and other applications. nih.gov
Subsequent research delved into the biosynthesis and function of catecholamines. In 1939, the discovery of dopa decarboxylase was a pivotal moment, identifying the first enzyme in the catecholamine biosynthetic pathway. nih.gov Later, other key catecholamines like norepinephrine (B1679862) and dopamine (B1211576) were characterized. nih.gov The concept of chemical neurotransmission, initially proposed by scientists like Thomas R. Elliot, was confirmed by the work of Otto Loewi and Henry Dale, who demonstrated that substances like adrenaline act as chemical messengers in the nervous system. karger.comresearchgate.net The identification of distinct adrenergic receptors (alpha and beta) by Raymond Ahlquist in 1948 further revolutionized the field, paving the way for the development of targeted drugs and a deeper understanding of how catecholamines exert their diverse physiological effects. nih.govkarger.comnih.gov
Chemical Genesis and Rationale as a Racemic Hydrochloride Salt
The specific chemical form of racepinephrine hydrochloride is a result of deliberate chemical considerations regarding its stereochemistry and stability.
Epinephrine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: levorotatory (L) and dextrorotatory (D). jwatch.orgchemicea.com Racepinephrine is a racemic mixture, which contains equal amounts of both D-epinephrine and L-epinephrine. nih.govjwatch.orgchemicea.comdroracle.ai
The biological and chemical activity of epinephrine resides almost entirely in the L-isomer (L-epinephrine), which is the naturally occurring form. jwatch.orgdroracle.ai The D-isomer is considered essentially inactive or significantly less potent. jwatch.org The synthesis of epinephrine often results in the racemic mixture, which can then be used as is (racepinephrine) or undergo a resolution process to isolate the more active L-enantiomer (B50610). google.com This resolution is typically achieved by using a chiral resolving agent, such as L-tartaric acid, which forms diastereomeric salts with the epinephrine enantiomers. These salts have different solubilities, allowing for their separation through fractional crystallization. google.com
Epinephrine base is only slightly soluble in water. drugs.com To improve its utility in aqueous solutions for research and other applications, it is converted into a salt. The hydrochloride salt is formed by reacting epinephrine with hydrochloric acid. drugs.com
This conversion to this compound offers several advantages:
Enhanced Solubility : As a salt, it is freely soluble in water, which is critical for many scientific applications. drugs.compccarx.comsolubilityofthings.com The ionic nature of the hydrochloride salt facilitates its dissolution in polar solvents. solubilityofthings.com
Increased Stability : The hydrochloride salt form provides greater stability. Epinephrine and its salts are susceptible to degradation through oxidation and exposure to light and air, often indicated by a gradual darkening of the substance. drugs.compccarx.com Formulating it as an acidic salt in a slightly acidic solution (pH 2.5-5) helps to mitigate this degradation. drugs.com
Handling Properties : this compound typically exists as a white to nearly white, odorless, microcrystalline powder or granules, which is a convenient form for handling and formulation. drugs.compccarx.comspectrumchemical.com
Current Research Landscape and Emerging Scientific Inquiry for this compound
Contemporary research on this compound continues to explore its chemical and biological properties. Studies often compare the effects of racemic epinephrine with the pure L-epinephrine enantiomer to delineate the specific contributions of each isomer and to determine if the racemic form offers any distinct characteristics. nih.govnih.govaap.org
Current areas of investigation include:
Chemical Synthesis and Purification : Researchers continue to refine the processes for synthesizing and purifying racepinephrine. This includes methods like Friedel-Crafts acylation of catechol with chloroacetyl chloride, followed by reaction with N-methyl benzylamine (B48309) and subsequent conversion to the final product. google.com Ensuring high purity and specific enantiomeric excess remains a key objective. google.com
Impurity Profiling : The identification and quantification of impurities, such as N-Nitroso Racepinephrine, is an area of focus. chemicea.com Nitrosamines can form from the reaction of nitrites with secondary amines, and their characterization is important for chemical purity. chemicea.com
Cardiovascular and Cellular Studies : this compound is used in experimental models to study adrenergic receptor function. For instance, it has been used to investigate its effects on heart rate and blood pressure in controlled settings and to induce the expression of specific enzymes like renalase in human cell lines. sigmaaldrich.comclinicaltrials.gov
Bioavailability and Pharmacokinetics : Studies are conducted to understand the relative bioavailability and pharmacokinetic profiles of different formulations and delivery methods. clinicaltrials.gov
Chemical and Physical Properties
The fundamental properties of racepinephrine and its hydrochloride salt are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₉H₁₄ClNO₃ | pccarx.comebi.ac.uknih.gov |
| Molecular Weight | 219.67 g/mol | pccarx.comspectrumchemical.comsigmaaldrich.comebi.ac.uk |
| Appearance | White to nearly white, fine, odorless powder or granules | drugs.compccarx.comspectrumchemical.com |
| Melting Point | 141.3-172.7 °C | pccarx.com |
| Solubility | Freely soluble in water; sparingly soluble in alcohol | pccarx.comsigmaaldrich.com |
| pH of Solution | Acidic to litmus | drugs.compccarx.com |
| SMILES | CNCC(C1=CC(=C(C=C1)O)O)O.Cl | nih.gov |
| InChIKey | ATADHKWKHYVBTJ-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |
Table 2: Computed Properties of Parent Compound (Racepinephrine)
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₉H₁₃NO₃ | nih.gov |
| Molecular Weight | 183.21 g/mol | nih.govebi.ac.uk |
| XLogP3 | -1.4 | nih.gov |
| Polar Surface Area | 72.7 Ų | nih.govebi.ac.uk |
| IUPAC Name | 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADHKWKHYVBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations and Enantiomeric Resolution Methodologies for Racepinephrine Hydrochloride
Strategies for Enantiomeric Separation and Purification of Racepinephrine
The separation of the D- and L-enantiomers from a racemic mixture is known as chiral resolution. This process is essential for isolating the more pharmacologically active L-epinephrine. Various methodologies have been developed for the enantiomeric separation of racepinephrine and other chiral amines.
A classical and industrially significant method for resolving racemates is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic mixture (e.g., racepinephrine) with an enantiomerically pure chiral resolving agent, which is typically an organic acid. google.com
The reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. researchgate.net This difference in solubility allows for their separation by fractional crystallization.
A common resolving agent for racepinephrine is L-(+)-tartaric acid. google.com When racemic epinephrine (B1671497) is reacted with L-tartaric acid in a solvent like methanol (B129727), two diastereomeric salts are formed: L-epinephrine L-tartrate and D-epinephrine L-tartrate. google.comgoogle.com Due to its lower solubility, the L-epinephrine L-tartrate salt preferentially crystallizes out of the solution and can be separated by filtration. The purified diastereomeric salt is then treated with a base, such as ammonia (B1221849) or sodium carbonate, to neutralize the tartaric acid and isolate the desired L-epinephrine free base. google.comgoogle.com This process can be repeated to enhance the optical purity of the final product. google.com
Table 2: Steps in Chiral Resolution via Diastereomeric Salt Formation This table outlines the typical sequence for separating epinephrine enantiomers using fractional crystallization.
| Step | Description | Purpose |
|---|---|---|
| 1. Reaction | Racemic epinephrine is reacted with an enantiomerically pure chiral acid (e.g., L-tartaric acid) in a suitable solvent. | To form a mixture of two diastereomeric salts. |
| 2. Crystallization | The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize. | To selectively precipitate one diastereomer from the solution. |
| 3. Separation | The crystallized salt is separated from the liquid phase, typically by filtration. | To physically isolate the desired diastereomeric salt. |
| 4. Liberation | The purified diastereomeric salt is treated with a base to remove the chiral resolving agent. | To convert the salt back into the pure enantiomer free base. |
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. The principle relies on the differential interaction of enantiomers with a chiral environment, leading to different migration rates through the chromatographic system. This is most often achieved by using a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC) is the most common platform for this type of separation. A variety of CSPs have been shown to be effective for the resolution of epinephrine enantiomers:
Polysaccharide-based CSPs: Columns with stationary phases derived from cellulose (B213188) or amylose (B160209) phenylcarbamates are widely used for separating a broad range of chiral compounds, including amines. researchgate.net
Cyclodextrin-based CSPs: Acetylated β-cyclodextrin columns have been successfully used for the chiral separation of epinephrine, norepinephrine (B1679862), and isoprenaline. researchgate.net Another method utilized heptakis(2,6-di-O-methyl-beta-cyclodextrin) as a chiral mobile phase additive with a standard reversed-phase (RP-HPLC) column. nih.gov
Molecularly Imprinted Polymers (MIPs): MIPs can be created to have binding sites that are stereoselective for a specific enantiomer. MIPs imprinted with adrenergic agonists have been used as CSPs in Thin-Layer Chromatography (TLC) to resolve the racemates of related drugs. dss.go.th
An alternative approach involves using a standard, achiral HPLC column but employing a chiral-specific detector. Circular Dichroism (CD) detection, for instance, can determine the enantiomeric purity of epinephrine without prior separation, as the two enantiomers absorb circularly polarized light differently. researchgate.netnih.gov This HPLC-UV-CD method has been shown to be accurate and precise for detecting the D-(+) enantiomer impurity in epinephrine samples. nih.govnih.gov
Table 3: Examples of Chiral HPLC Methods for Epinephrine Separation This interactive table provides examples of different chromatographic conditions used for the enantiomeric resolution of epinephrine.
| Chiral Method | Stationary Phase / Column | Mobile Phase Example | Detection |
|---|---|---|---|
| Chiral Stationary Phase | ORpak CDBS-453 | 95/5% (v/v) aqueous 200 mM NaCl with 0.05% acetic acid / acetonitrile | UV |
| Chiral Stationary Phase | Acetylated β-cyclodextrin | Not specified | UV |
| Chiral Mobile Phase Additive | C18 column | Heptakis(2,6-di-O-methyl-beta-cyclodextrin) in mobile phase | UV |
| Chiral Detection | Standard (achiral) column | Per USP method | UV and Circular Dichroism (CD) |
Besides diastereomeric salt formation and chiral chromatography, other methods have been developed for the enantioselective separation of chiral amines. While not all are commonly applied to racepinephrine specifically, they represent important strategies in chiral chemistry.
Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases, which can selectively catalyze a reaction with only one enantiomer of a racemic mixture. This converts one enantiomer into a different chemical species, allowing for easy separation from the unreacted enantiomer. Lipase-catalyzed reactions have been used to resolve various chiral amines. mdpi.com
Fractional Reactive Extraction: This technique involves using an enantioselective extractant in a liquid-liquid extraction system. The chiral selector preferentially forms a complex with one enantiomer, allowing it to be extracted into a separate liquid phase. nih.gov
Derivatization with Chiral Reagents: Enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated using standard, non-chiral chromatography methods, such as reversed-phase HPLC. nih.govsigmaaldrich.com
Chiral Recognition Phenomena in Racepinephrine Hydrochloride Interactions
Chiral recognition is the process by which a chiral environment or selector interacts differently with the enantiomers of a chiral compound, enabling their separation. The effective resolution of racepinephrine's enantiomers relies on the formation of transient diastereomeric complexes between the individual enantiomers and a chiral selector, which can be part of a chiral stationary phase (CSP) in chromatography or a chiral additive in the mobile phase or buffer. The stability of these complexes differs for each enantiomer, leading to different retention times or migration rates and, thus, separation. The primary molecular interactions governing this stereoselective recognition include hydrogen bonding, π-π interactions, steric hindrance, and inclusion complexation.
A widely accepted model for chiral recognition is the "three-point interaction" model, which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. wvu.edu In the case of racepinephrine, the key structural features for these interactions are the catechol ring, the hydroxyl group on the chiral carbon, and the secondary amine group.
Interactions with Polysaccharide-Based Chiral Stationary Phases:
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for the chiral separation of a wide range of compounds, including catecholamines. The helical structure of these polymers creates chiral grooves that provide a stereoselective environment. mdpi.com The chiral recognition mechanism involves a combination of interactions:
Hydrogen Bonding: The hydroxyl and amine groups of epinephrine enantiomers can form hydrogen bonds with the carbamate (B1207046) derivatives on the polysaccharide backbone of the CSP. The specific spatial arrangement of these groups on the R- and S-enantiomers leads to differences in the strength and number of these bonds.
π-π Interactions: The catechol ring of racepinephrine can engage in π-π stacking interactions with the phenyl groups of the carbamate derivatives on the CSP. The orientation of the catechol ring relative to the rest of the molecule differs between the enantiomers, influencing the effectiveness of this stacking.
Steric Hindrance: The spatial arrangement of the substituents around the chiral center of one enantiomer may allow for a closer and more stable fit within the chiral groove of the CSP, while the other enantiomer may experience steric hindrance, leading to a less stable interaction and faster elution.
Interactions with Cyclodextrin-Based Chiral Selectors:
Cyclodextrins are cyclic oligosaccharides that have a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. They are frequently used as chiral selectors in capillary electrophoresis and liquid chromatography. The chiral recognition mechanism with cyclodextrins primarily involves the formation of inclusion complexes. nih.gov
For racepinephrine, the catechol ring, being the most hydrophobic part of the molecule, can be included within the cyclodextrin (B1172386) cavity. The stereoselective discrimination arises from the interactions of the substituents on the chiral carbon with the chiral secondary hydroxyl groups at the opening of the cyclodextrin cavity. Differences in the interaction energy for the side chain of the enantiomers are thought to be a primary driver for their separation. nih.gov Molecular docking and mechanics calculations have suggested that these differential interactions are key to the enantiomeric separation of adrenaline and its analogs. nih.gov
Interactions with Molecularly Imprinted Polymers (MIPs):
Molecularly imprinted polymers are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a template molecule. When an enantiomer of epinephrine is used as the template, the resulting MIP can exhibit high selectivity for that specific enantiomer. The chiral recognition is based on the precise three-dimensional arrangement of functional monomers that interact with the template through hydrogen bonding, ionic, and hydrophobic interactions. The geometry around the chiral β-carbon of epinephrine has been identified as crucial for enantiomeric recognition by MIPs. dss.go.th
Stereochemical Purity Assessment and Control in Research Materials
Ensuring the stereochemical purity of this compound and its individual enantiomers is critical in a research setting to obtain accurate and reproducible results. Various analytical techniques are employed to quantify the enantiomeric composition, and these methods must be validated to demonstrate their suitability for their intended purpose.
Enantiomeric Resolution Methodologies:
Several analytical techniques have been successfully applied to the enantiomeric resolution of racepinephrine:
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is one of the most common and effective methods for separating enantiomers. A variety of CSPs, including polysaccharide-based and cyclodextrin-based columns, have been utilized. For instance, a study using a β-cyclodextrin type chiral stationary phase achieved separation of epinephrine enantiomers.
HPLC with Circular Dichroism (CD) Detection: This approach can determine the enantiomeric purity without complete separation of the enantiomers. A CD detector measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. This technique can be coupled with a standard achiral HPLC method to simultaneously determine the concentration and enantiomeric composition. fda.gov
Capillary Electrophoresis (CE): CE offers high efficiency and requires only small sample volumes. Chiral selectors, such as cyclodextrins, are typically added to the background electrolyte to achieve enantiomeric separation. This method has been used to study the chiral recognition mechanism of adrenaline and its analogs. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification of enantiomers, especially in biological matrices, LC-MS/MS methods are employed. This often involves pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov
Validation of Analytical Methods:
The validation of analytical methods for determining stereochemical purity is essential to ensure the reliability of the results. Key validation parameters, in line with regulatory guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). canada.ca
A study describing an LC-MS/MS method for the simultaneous enantiomeric separation of epinephrine and norepinephrine provides a good example of the validation data required for research purposes. nih.gov
Interactive Data Table: Validation Parameters for an LC-MS/MS Method for Epinephrine Enantiomers
| Validation Parameter | R-(-)-Epinephrine | S-(+)-Epinephrine | Acceptance Criteria (Typical for Research) |
| Linearity Range (ng/mL) | 1.0 - 500 | 1.0 - 500 | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) (ng/mL) | Not explicitly stated, but lower than LOQ | Not explicitly stated, but lower than LOQ | Signal-to-noise ratio ≥ 3 |
| Intra-day Precision (%RSD) | < 10.7% | < 10.7% | Typically < 15% |
| Inter-day Precision (%RSD) | < 10.7% | < 10.7% | Typically < 15% |
| Accuracy (% Recovery) | 96.0% - 101.5% | 96.0% - 101.5% | Typically 85% - 115% |
Data adapted from a study on the analysis of epinephrine enantiomers in rat plasma. nih.gov
Control and Acceptance Criteria in Research Materials:
For research materials, the required stereochemical purity can vary depending on the application. However, it is crucial to know and control the enantiomeric composition. Regulatory guidelines for new drug substances emphasize that the stereoisomeric composition should be known and that specifications for the final product should ensure stereochemical purity. fda.govcanada.ca For a single enantiomer drug substance, the other enantiomer is treated as an impurity, and its level should be controlled. tga.gov.au
While there are no universal acceptance criteria for the enantiomeric purity of research-grade chemicals, for non-clinical studies that may support future clinical development, the level of the undesired enantiomer should be minimized and well-characterized. The maximum allowable level of an impurity in a material used in clinical trials should not exceed that present in the material evaluated in nonclinical toxicity studies. fda.gov For research purposes, an enantiomeric excess (ee) of ≥98% or even ≥99% for the desired enantiomer is often targeted to minimize any confounding effects from the other enantiomer. The specification for a drug substance should include an enantioselective test for purity, and a limit should be specified for the antipode. canada.ca
Advanced Synthetic Pathways and Chemical Modification Studies of Racepinephrine Hydrochloride
Chemical Synthesis Routes to Racepinephrine and its Precursors
The synthesis of racepinephrine is a multi-step process that begins with simple aromatic precursors and involves key chemical transformations to build the final complex molecule. A common and established route starts with catechol (1,2-dihydroxybenzene).
The initial step involves the Friedel-Crafts acylation of catechol with chloroacetyl chloride. google.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride, and is conducted in a halogenated solvent like 1,2-dichloroethane. google.com The reaction temperature is carefully controlled, often ranging from -20°C to 50°C, to yield the crucial intermediate, 3,4-dihydroxyphenacyl chloride.
Precursor Derivatization and Intermediate Characterization
Following the initial acylation, the synthesis proceeds through the derivatization of the 3,4-dihydroxyphenacyl chloride intermediate. This ketone intermediate is reacted with N-methyl benzylamine (B48309) in a process known as amination. google.com This step forms the second key intermediate, 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone, also referred to as N-benzyl adrenalone (B1665550). The reaction conditions, including temperature (0°C to 30°C) and pH (maintained between 1.0 and 3.0), are critical for the successful formation of this N-substituted acetophenone.
The final conversion to racemic epinephrine (B1671497) involves the reduction of the ketone group and the simultaneous removal of the N-benzyl protecting group. This is achieved through catalytic hydrogenation. The characterization of intermediates and the final product relies on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to monitor the progress of reactions and assess the purity of the intermediates and the final product. nih.gov Spectroscopic methods are employed to confirm the chemical structures of the synthesized compounds. nih.gov
Optimization of Synthetic Yields and Purity Profiles
Optimizing the yield and purity of racepinephrine is a primary focus of process chemistry. During the Friedel-Crafts acylation, the use of a Lewis acid catalyst is essential for driving the reaction, and subsequent treatment with dilute acid helps to break up the intermediate complex, yielding 3,4-dihydroxyphenacyl chloride in purities of 85% or higher.
The catalytic hydrogenation step is particularly critical for both yield and purity. The reaction typically employs a 10% palladium on carbon (Pd/C) catalyst under hydrogen gas. Optimization of this step involves controlling the temperature at around 40°C and maintaining an acidic pH (1.0–2.4) in a methanol (B129727) solvent to ensure stability. After the reaction, the catalyst is filtered off, and the pH is adjusted to approximately 8.5 using ammonia (B1221849), which causes the racemic epinephrine base to precipitate out of the solution. This process can achieve yields in the range of 70–75%, with final purification steps like recrystallization used to remove any residual impurities.
| Step | Reaction | Key Reagents & Conditions | Intermediate/Product | Reported Yield/Purity |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Catechol, Chloroacetyl chloride, AlCl₃, 1,2-dichloroethane, 10-20°C | 3,4-Dihydroxyphenacyl chloride | ≥85% purity |
| 2 | Amination | 3,4-Dihydroxyphenacyl chloride, N-methyl benzylamine, 0-30°C, pH 1.0-3.0 | 3',4'-Dihydroxy-2-N-benzyl-N-methylamino acetophenone | Data not specified |
| 3 | Catalytic Hydrogenation & Debenzylation | 10% Pd/C, H₂ gas, Methanol, 40°C, pH 1.0-2.4 | Racemic Epinephrine | 70-75% yield |
Synthesis of Racepinephrine Hydrochloride Structural Analogs and Isomers for Chemical Probes
The synthesis of structural analogs and isomers of racepinephrine is crucial for developing chemical probes used in research. These probes are instrumental in analytical method development, validation, and bioimaging studies.
One important class of analogs is the isotopically labeled variants. For instance, Rac-Epinephrine D3, where the methyl group's hydrogen atoms are replaced with deuterium (B1214612), is synthesized for use as an internal standard in quantitative analyses using mass spectrometry. google.com Its chemical name is 4-(1-Hydroxy-2-((methyl-d3)amino)ethyl)benzene-1,2-diol. google.com These deuterated standards are vital for developing and validating analytical methods for Abbreviated New Drug Applications (ANDA). google.com
Another significant area is the development of fluorescent probes for the selective detection and imaging of catecholamines. researchgate.netjchemrev.com Recently, a near-infrared (NIR) fluorescent probe for epinephrine was designed using an anionic heptamethine cyanine (B1664457) dye. nih.govacs.org The detection mechanism relies on a cascade reaction where the secondary amine of epinephrine performs a nucleophilic attack on the probe, followed by an intramolecular cyclization that releases the fluorophore, causing a measurable change in fluorescence. nih.govacs.org This high selectivity is achieved because molecules with only primary amines or those lacking the β-hydroxyl group cannot complete the cyclization step as efficiently. nih.govacs.org Such probes allow for the direct visualization of epinephrine in biological systems like living cells. nih.gov
| Analog/Probe Type | Example | Purpose | Key Synthetic Feature |
|---|---|---|---|
| Isotopically Labeled Analog | Rac-Epinephrine D3 | Internal standard for analytical method development and validation (AMV). google.com | Incorporation of deuterium atoms at the N-methyl group. google.com |
| Fluorescent Probe | Anionic Heptamethine Cyanine-based Probe | Selective detection and bioimaging of epinephrine in living cells. nih.govacs.org | Designed for a cascade reaction involving nucleophilic attack and cyclization by epinephrine to release a fluorophore. nih.govacs.org |
Degradation Pathways and Stability Chemistry of this compound
This compound is known to be unstable under certain conditions, being particularly sensitive to light, air (oxygen), and pH changes. spectrumrx.com Exposure to light can accelerate its decomposition, and it is reactive with oxidizing agents. spectrumrx.com Stability studies show that the optimal pH for an epinephrine derivative solution is between 2.5 and 4.5. acs.orgnih.govacs.org The degradation can proceed through several pathways, including oxidation and nitrosamine (B1359907) formation.
Oxidative Degradation Mechanisms and Products
The oxidative degradation of racepinephrine is a complex process that leads to colored products. researchgate.net The catechol moiety is susceptible to oxidation, which can be initiated by oxygen, especially at higher pH values and in the presence of metal ions. nih.govnih.gov The process is believed to proceed through a radical mechanism. nih.gov
The pathway involves several key steps:
Oxidation to Quinone : The initial step is the one-electron oxidation of the epinephrine molecule to form a semiquinone radical, which is then further oxidized to epinephrine quinone. nih.govumn.edu
Cyclization : The epinephrine quinone undergoes an intramolecular cyclization. The nitrogen atom of the side chain acts as a nucleophile, attacking the aromatic ring to form a new heterocyclic ring. nih.gov This results in the formation of leucoadrenochrome. acs.org
Further Oxidation : Leucoadrenochrome is subsequently oxidized to form adrenochrome, a pink-colored compound. researchgate.netnih.gov This oxidation can be facilitated by superoxide (B77818) anion radicals. nih.gov
Isomerization : Adrenochrome can then isomerize to the more stable compound, adrenolutin, which is associated with an absorption maximum at 347 nm. nih.gov
This entire pathway can be influenced by various factors. The rate of autoxidation increases significantly as the pH is raised from 7.8 to 10.2. researchgate.net Metal ions such as Fe³⁺, Fe²⁺, Cu²⁺, and Mn²⁺ can also catalyze the oxidation process. nih.govnih.gov
| Degradation Product | Chemical Class | Formation Pathway |
|---|---|---|
| Epinephrine Quinone | Quinone | Initial oxidation of the catechol ring of epinephrine. nih.gov |
| Leucoadrenochrome | Dihydroxyindole | Intramolecular cyclization of epinephrine quinone. acs.org |
| Adrenochrome | Aminoquinone | Oxidation of leucoadrenochrome. researchgate.netnih.gov |
| Adrenolutin | Trihydroxyindole | Isomerization of adrenochrome. nih.gov |
Nitrosamine Formation in Catecholamine-Containing Systems: N-nitroso-racepinephrine
A significant degradation pathway, particularly from a regulatory perspective, is the formation of nitrosamine impurities. fda.govgmp-compliance.orgfda.goveuropa.eu Racepinephrine contains a secondary amine functional group, which makes it susceptible to nitrosation. chemicea.com The reaction with a nitrosating agent can form N-nitroso-racepinephrine, a type of Nitrosamine Drug Substance-Related Impurity (NDSRI). chemicea.commedicinesforeurope.com
The mechanism for this formation typically involves the following steps:
Formation of Nitrous Acid : In the presence of an acid, a source of nitrite (B80452) (such as sodium nitrite, which can be a trace contaminant in excipients or from manufacturing processes) forms nitrous acid (HNO₂). jove.comchemistrysteps.com
Formation of the Nitrosonium Ion : The nitrous acid is then protonated by the strong acid and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). jove.comchemistrysteps.comlibretexts.org
Nucleophilic Attack : The secondary amine of the racepinephrine molecule acts as a nucleophile and attacks the nitrosonium ion. jove.com
Deprotonation : A subsequent deprotonation step, typically by a water molecule, yields the final N-nitrosamine product, N-nitroso-racepinephrine. jove.com
The chemical name for this impurity is N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylnitrous amide. chemicea.comnih.gov The control of such impurities is a critical aspect of pharmaceutical manufacturing due to the potential carcinogenicity of nitrosamines. fda.govjove.com
Molecular Pharmacology and Receptor Binding Dynamics of Racepinephrine
Theoretical Frameworks of Adrenergic Receptor Agonism
The action of racepinephrine hydrochloride is best understood through the lens of adrenergic receptor theory, which delineates the interactions between catecholamines and their corresponding receptors. These receptors, broadly classified into α- and β-adrenergic subtypes, are G-protein-coupled receptors that mediate a wide array of physiological responses. drugbank.compharmaoffer.com
Beta-Adrenergic Receptor Subtype Interactions and Selectivity
The interaction of this compound with β-adrenergic receptors is central to its bronchodilatory effects. drugbank.com It acts as an agonist at β-adrenergic receptors, with a notable impact on β2-receptors located in the smooth muscles of the bronchi. pharmaoffer.com Activation of β2-receptors initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). drugbank.compharmaoffer.com This increase in cAMP results in the relaxation of bronchial smooth muscles, thereby alleviating bronchospasm. drugbank.com While the l-enantiomer (B50610) of epinephrine (B1671497) exhibits greater β2 receptor selectivity, the racemic mixture still provides effective bronchodilation. The compound's activity is not limited to β2-receptors; it also stimulates β1-receptors, which can lead to cardiac effects.
Comprehensive Receptor Profiling of Non-Selective Agonism
This compound is classified as a non-selective adrenergic agonist due to its ability to activate both α- and β-adrenergic receptors. drugbank.comnih.govdrugbank.comncats.io This broad-spectrum activity means its physiological effects are a composite of its actions at multiple receptor subtypes. The non-selective nature distinguishes it from more modern, selective β2-agonists. The comprehensive receptor profile indicates that its clinical effects are a balance between vasoconstriction (α-mediated) and bronchodilation (β2-mediated), as well as other systemic effects.
| Receptor Subtype | Primary Effect of Racepinephrine Agonism |
| α1-Adrenergic | Vasoconstriction |
| α2-Adrenergic | Modulation of Neurotransmitter Release |
| β1-Adrenergic | Increased Heart Rate and Contractility |
| β2-Adrenergic | Bronchial Smooth Muscle Relaxation |
Ligand-Receptor Binding Kinetics and Thermodynamics
The interaction between this compound and adrenergic receptors can be quantified through binding assays, which provide insights into the affinity and kinetics of this relationship.
In Vitro Binding Assay Methodologies
The study of racepinephrine's interaction with adrenergic receptors relies on various in vitro binding assay methodologies. A common approach involves the use of radioligand binding assays. nih.gov In these assays, membranes prepared from tissues rich in adrenergic receptors, such as the rabbit iris-ciliary body, are incubated with a radiolabeled ligand (e.g., ³H-dihydroergocryptine for α-receptors or ³H-dihydroalprenolol for β-receptors). nih.gov The ability of racepinephrine to displace these specific radioligands from the receptors allows for the characterization of its binding affinity. nih.gov Other techniques that can be employed for studying such interactions include Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC), which can provide real-time kinetics and thermodynamic parameters of the binding event. pharmaron.com
Thermodynamic Parameters of Binding: Enthalpy and Entropy Contributions
Research on β2-adrenergic receptor agonists that are structurally related to epinephrine indicates that the thermodynamics of binding are distinct for different receptor conformations. nih.gov For instance, the binding of fenoterol (B1672521) isomers to the agonist-specific conformation of the β2-adrenoceptor was found to be a purely entropy-driven process. nih.gov This suggests that the increase in disorder (entropy) upon binding—potentially from the release of ordered water molecules from the binding site and increased protein flexibility in certain regions—is the primary driving force for the interaction in the active state. nih.gov In contrast, binding to other receptor states may involve a combination of both enthalpic and entropic contributions. nih.gov The evaluation of ΔG values, calculated from equilibrium binding constants, is crucial for quantifying the binding affinity and selectivity of ligands for receptor subtypes. nih.gov
This table is a conceptual representation based on thermodynamic principles of ligand-receptor interactions.
Molecular Interactions at the Receptor Binding Site
The affinity and specificity of racepinephrine for its adrenergic receptors are dictated by a precise set of molecular interactions within the receptor's binding pocket. These interactions anchor the ligand and stabilize the receptor in an active conformation.
Structural studies and molecular modeling of epinephrine's interaction with the β-adrenergic receptor have elucidated key binding determinants. researchgate.net The catechol moiety (the 1,2-dihydroxybenzene group) of epinephrine is crucial for high-affinity binding. mdpi.com
Key interactions include:
Ionic Interaction: An essential ionic bond forms between the protonated amino group of epinephrine and the negatively charged carboxylate side chain of a highly conserved aspartic acid (Asp) residue in transmembrane helix III. researchgate.net
Hydrogen Bonding: The two hydroxyl groups on the catechol ring form critical hydrogen bonds with the side chains of two serine (Ser) residues located in transmembrane helix V. researchgate.net The chiral benzylic hydroxyl group on the ethylamine (B1201723) side chain also participates in a hydrogen bond, interacting with an asparagine (Asn) residue in helix VI, which helps determine the stereoselectivity of the receptor. researchgate.net The molecule possesses four hydrogen bond donor and four acceptor sites, contributing to its solubility and interaction potential. nih.govsolubilityofthings.com
Hydrophobic Interactions: The aromatic phenyl ring of epinephrine engages in a π-π stacking interaction with the aromatic side chain of a phenylalanine (Phe) residue in transmembrane helix VI. researchgate.netmdpi.com This hydrophobic interaction further stabilizes the ligand within the binding pocket.
Table 2: Key Molecular Interactions of Epinephrine at the β-Adrenergic Receptor
| Interaction Type | Ligand Group | Receptor Residue (Transmembrane Helix) |
|---|---|---|
| Ionic Bond | Amino Group | Aspartic Acid (Helix III) |
| Hydrogen Bond | Catechol Hydroxyls | Serine (Helix V) |
| Hydrogen Bond | Benzylic Hydroxyl | Asparagine (Helix VI) |
Data sourced from structural and molecular interaction studies. researchgate.net
The binding of racepinephrine is not a simple lock-and-key fit but rather an "induced fit" process that actively changes the receptor's shape. youtube.com Upon docking, the collective molecular interactions between the agonist and the receptor stabilize a specific active conformation of the GPCR. nih.gov This conformational change is the critical event that initiates the transmembrane signal. youtube.comsavemyexams.com The structural rearrangement involves subtle shifts in the transmembrane helices, altering the intracellular surface of the receptor. This new conformation allows the receptor to productively engage with and activate its cognate G-protein, thereby transducing the extracellular signal to the cell's interior. nih.govaklectures.com
Signal Transduction Pathways Activated by Adrenergic Receptor Agonism
As a non-selective adrenergic agonist, racepinephrine activates signaling pathways coupled to both α- and β-adrenergic receptors. drugbank.com The bronchodilatory effects relevant to its therapeutic use are primarily mediated by the β2-adrenergic receptor pathway. medtigo.comnih.gov
Adrenergic receptors are canonical seven-transmembrane helix receptors that are functionally linked to heterotrimeric G-proteins on the intracellular side of the cell membrane. drugbank.comaklectures.com The signaling cascade is initiated as follows:
Agonist Binding: Racepinephrine binds to the extracellular or transmembrane region of the adrenergic receptor. youtube.com
Receptor Activation: This binding induces a conformational change in the receptor, as previously described. savemyexams.com
G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated G-protein (primarily Gs for the β2-receptor). It catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. aklectures.com
G-Protein Dissociation: The binding of GTP to the Gαs subunit causes it to activate and dissociate from both the receptor and the Gβγ dimer. aklectures.com The now-active Gαs-GTP complex is free to interact with downstream effector enzymes. aklectures.com
The primary effector for the Gs pathway is the membrane-bound enzyme adenylate cyclase. medtigo.combritannica.comkegg.jp
Adenylate Cyclase Activation: The dissociated, active Gαs-GTP subunit binds to and activates adenylate cyclase. savemyexams.com
cAMP Synthesis: Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). medtigo.comsavemyexams.combritannica.com The rapid on-off binding of epinephrine to the receptor population may contribute to a high frequency of adenylate cyclase activation. nih.gov
Second Messenger Signaling: Cyclic AMP functions as a crucial second messenger, amplifying the initial signal. It diffuses through the cytoplasm and activates downstream targets, most notably Protein Kinase A (PKA). youtube.com The activation of PKA leads to the phosphorylation of numerous substrate proteins, ultimately resulting in a cellular response, such as the relaxation of bronchial smooth muscle. drugbank.compharmaoffer.com
Downstream Molecular Cascades and Cellular Responses
The binding of racepinephrine to adrenergic receptors initiates a cascade of intracellular events, primarily mediated by G-proteins, which in turn modulate the activity of various effector enzymes and ion channels, leading to the characteristic physiological responses. As a non-selective agonist, racepinephrine activates both α- and β-adrenergic receptors, triggering distinct downstream signaling pathways. drugbank.comnih.gov
Activation of β-adrenergic receptors, particularly the β2-subtype, is central to the bronchodilatory effects of racepinephrine. pharmaoffer.com This interaction stimulates the Gs alpha subunit (Gαs) of the G-protein complex. The activated Gαs then binds to and activates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govmedtigo.com The elevation of intracellular cAMP levels is a critical step, as cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, ultimately leading to the relaxation of bronchial smooth muscles and the alleviation of bronchospasm. nih.govpharmaoffer.com This mechanism is fundamental to its use in conditions like asthma. drugbank.comwikipedia.org
Conversely, the interaction of racepinephrine with α-adrenergic receptors triggers different signaling cascades. Activation of α1-adrenergic receptors typically involves the Gq alpha subunit (Gαq). This G-protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This pathway is largely responsible for the vasoconstrictive effects of racepinephrine on vascular smooth muscles. drugbank.com
Activation of α2-adrenergic receptors, on the other hand, is coupled to the Gi alpha subunit (Gαi). This G-protein inhibits adenylyl cyclase, thereby decreasing the production of cAMP. This inhibitory action can modulate the release of neurotransmitters.
The culmination of these signaling cascades results in a range of cellular responses. In the respiratory system, the predominant effect is bronchodilation due to β2-receptor stimulation. wikipedia.org In the cardiovascular system, the effects are more complex, involving a balance between α- and β-receptor activation. Stimulation of β1-receptors in the heart leads to increased heart rate and contractility, while α1-receptor activation in peripheral blood vessels causes vasoconstriction. wikipedia.orgpharmacompass.com Furthermore, racepinephrine can influence metabolic processes, such as stimulating glycogenolysis in the liver and muscle. wikipedia.org There is also evidence to suggest that adrenergic signaling can modulate inflammatory processes, although the precise role of racepinephrine in this context is an area of ongoing investigation. researchgate.netresearchgate.net
Table 1: Downstream Signaling Pathways of Racepinephrine
| Receptor Subtype | G-Protein | Effector Enzyme | Second Messenger | Key Cellular Response |
|---|---|---|---|---|
| β2 | Gs | Adenylyl Cyclase | ↑ cAMP | Bronchial Smooth Muscle Relaxation drugbank.comnih.govmedtigo.com |
| α1 | Gq | Phospholipase C | ↑ IP3, ↑ DAG, ↑ Ca2+ | Vascular Smooth Muscle Contraction drugbank.com |
| α2 | Gi | Adenylyl Cyclase | ↓ cAMP | Modulation of Neurotransmitter Release |
| β1 | Gs | Adenylyl Cyclase | ↑ cAMP | Increased Heart Rate and Contractility wikipedia.org |
Table 2: Research Findings on Cellular Responses to Racepinephrine
| Research Focus | Key Finding | Implication |
|---|---|---|
| Bronchodilation | Racepinephrine effectively relaxes bronchial smooth muscle. pharmaoffer.com | Alleviation of asthma symptoms like wheezing and chest tightness. drugbank.comnih.gov |
| Cardiovascular Effects | It causes systemic vasoconstriction and stimulates the heart. pharmacompass.com | Can lead to increased blood pressure and heart rate. wikipedia.org |
| Gastrointestinal Effects | Induces relaxation of gastrointestinal smooth muscle. | Potential for effects on digestive processes. |
| Inflammatory Modulation | Norepinephrine (B1679862), a related catecholamine, has been shown to reduce the synthesis of certain inflammatory mediators. researchgate.netresearchgate.net | Suggests a potential, though not fully elucidated, role in modulating inflammation. |
Biochemical Metabolism and Biotransformation Pathways of Racepinephrine in Vitro/in Silico
Enzymatic Biotransformation of Catecholamines: Key Enzymes
The metabolism of catecholamines, including racepinephrine, is principally carried out by two enzymes: Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO). youtube.comamegroups.org These enzymes are widely distributed throughout the body. derangedphysiology.com
Catechol-O-Methyltransferase (COMT) Pathways
COMT is a major enzyme responsible for the deactivation of catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.govnih.gov This enzyme facilitates the transfer of a methyl group from S-adenosylmethionine to one of the hydroxyl groups on the catechol ring of racepinephrine. arvojournals.orgcustommedicine.com.au This process, known as O-methylation, leads to the formation of metanephrine (B195012). amegroups.orgresearchgate.net Specifically, COMT converts epinephrine to metanephrine. researchgate.net The enzyme is primarily located in the cytoplasm of various tissues, with high concentrations in the liver and kidneys. derangedphysiology.comarvojournals.org
Monoamine Oxidase (MAO) Pathways
MAO is another critical enzyme in catecholamine metabolism, found on the outer membrane of mitochondria in most cell types. derangedphysiology.comwikipedia.org MAO catalyzes the oxidative deamination of monoamines, a process that involves the removal of an amine group. wikipedia.org There are two isoforms of MAO, MAO-A and MAO-B, which have different substrate specificities. wikipedia.orgfrontiersin.org Epinephrine is metabolized by both MAO-A and MAO-B. frontiersin.org The action of MAO on epinephrine results in the formation of 3,4-dihydroxymandelic acid. youtube.comarvojournals.org This metabolite can then be further metabolized by COMT. youtube.comresearchgate.net
Identification and Characterization of Metabolites Through In Vitro Studies
In vitro studies are instrumental in identifying and characterizing the metabolites of racepinephrine. These studies often utilize techniques like liquid chromatography coupled with mass spectrometry to detect and identify the metabolic products formed after incubation of the drug with liver microsomes or other enzyme preparations. nih.gov
The primary metabolites of racepinephrine identified through such methods include:
Metanephrine: Formed through the action of COMT on epinephrine. amegroups.orgmedtigo.com
3,4-dihydroxymandelic acid: Resulting from the oxidative deamination of epinephrine by MAO. youtube.comarvojournals.org
Vanillylmandelic acid (VMA): This is a major end product of epinephrine metabolism. youtube.com It can be formed through two primary routes: the O-methylation of 3,4-dihydroxymandelic acid by COMT, or the oxidative deamination of metanephrine by MAO. youtube.comresearchgate.net
3-methoxy-4-hydroxyphenylglycol (MHPG): Another significant metabolite. arvojournals.org
These metabolites are typically conjugated with sulfate (B86663) or glucuronic acid before being excreted in the urine. arvojournals.orgdrugbank.com
Kinetic Analysis of Metabolic Rates
The rate of metabolism of racepinephrine is influenced by several factors, including the specific enantiomer and the relative activities of COMT and MAO. The plasma half-life of intravenously administered epinephrine is very short, on the order of 2-3 minutes, indicating rapid metabolism and clearance. drugbank.com However, the route of administration can affect the duration of action. drugbank.com
Kinetic studies have shown that the two main metabolic pathways—O-methylation by COMT and oxidative deamination by MAO—can occur in either sequence. nih.gov The relative importance of each pathway can depend on factors such as the concentration of the catecholamine. arvojournals.org For instance, at lower concentrations, O-methylation by COMT to form normetanephrine (B1208972) (in the case of norepinephrine) is the primary route, while at higher concentrations, deamination by MAO to form 3,4-dihydroxymandelic acid becomes more significant. arvojournals.org
Advanced Analytical Characterization Methodologies for Racepinephrine Hydrochloride
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of racepinephrine hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR studies provide detailed information about the chemical environment of each atom within the molecule.
Predicted ¹H NMR and ¹³C NMR data, often performed in a solvent like D₂O (deuterium oxide), reveal characteristic chemical shifts that correspond to the different protons and carbons in the racepinephrine molecule. hmdb.ca For instance, the aromatic protons on the benzene (B151609) ring, the proton attached to the chiral carbon, the methylene (B1212753) protons, and the methyl protons all exhibit distinct signals in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum shows separate peaks for each unique carbon atom, including those in the benzene ring, the side chain, and the methyl group. hmdb.canih.gov
Table 1: Predicted ¹H NMR Spectral Data for Racepinephrine in D₂O
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (CH) | 6.7 - 6.9 |
| Methine (CH-OH) | 4.9 - 5.1 |
| Methylene (CH₂-N) | 3.2 - 3.4 |
| Methyl (N-CH₃) | 2.7 - 2.9 |
Data based on predicted values. hmdb.ca
Table 2: Predicted ¹³C NMR Spectral Data for Racepinephrine in D₂O
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-O) | 145 - 147 |
| Aromatic (C-C) | 120 - 130 |
| Aromatic (CH) | 114 - 117 |
| Methine (CH-OH) | 70 - 72 |
| Methylene (CH₂-N) | 50 - 52 |
| Methyl (N-CH₃) | 30 - 32 |
Data based on predicted values. hmdb.ca
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. thermofisher.comresearchgate.net The IR spectrum of this compound typically displays broad absorption bands corresponding to the O-H and N-H stretching vibrations, as well as sharp peaks for aromatic C-H and aliphatic C-H stretching. researchgate.net The presence of the catechol moiety is confirmed by characteristic C=C stretching vibrations within the aromatic ring.
Raman spectroscopy provides complementary information. thermofisher.com The Raman spectrum of epinephrine (B1671497) shows distinct peaks that can be used for its identification and to distinguish it from related compounds like norepinephrine (B1679862). researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| O-H and N-H stretching (broad) | 3200 - 3600 |
| Aromatic C-H stretching | 3000 - 3100 |
| Aliphatic C-H stretching | 2800 - 3000 |
| C=C aromatic ring stretching | 1500 - 1600 |
| C-O stretching | 1200 - 1300 |
Data compiled from typical functional group frequencies and available spectral data. nih.govresearchgate.net
Mass Spectrometry (MS) and Tandem MS for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is 219.67 g/mol . drugbank.com In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Tandem mass spectrometry (MS/MS) provides even more detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. scirp.org For racepinephrine, a common fragmentation pathway involves the cleavage of the side chain, leading to characteristic fragment ions. nih.gov This fragmentation data is invaluable for confirming the identity of the compound in complex matrices. nih.gov
Table 4: Key Mass Spectrometry Fragments for Racepinephrine
| m/z Value | Proposed Fragment |
|---|---|
| 184.0968 | [M+H]⁺ (Protonated Molecule) |
| 166.086 | [M+H - H₂O]⁺ |
| 151.0618 | [M+H - H₂O - CH₃]⁺ |
| 135.043 | [M+H - H₂O - CH₃NH₂]⁺ |
Data obtained from LC-ESI-QTOF MS2 analysis in positive ionization mode. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophore of this compound, which is the part of the molecule that absorbs UV or visible light. 182.160.97 The catechol ring system in racepinephrine is the primary chromophore. A solution of this compound in water typically exhibits an absorption maximum at a specific wavelength. pharmacopeia.cn According to the United States Pharmacopeia (USP), the UV absorption spectrum of a 1 in 20,000 solution of this compound should show maxima and minima at the same wavelengths as a similar solution of USP Epinephrine Bitartrate RS. pharmacopeia.cn
Chromatographic Techniques for Separation and Quantitation
High-Performance Liquid Chromatography (HPLC) for Purity and Content
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and determining the content of this compound. clearsynth.compharmacompass.com HPLC methods can separate racepinephrine from its potential impurities, such as adrenalone (B1665550) and norepinephrine. spectrumchemical.com The USP provides a standardized HPLC method for the assay of this compound. pharmacopeia.cn This method typically employs a C18 column and a mobile phase consisting of an acidic buffer, with detection at a specific UV wavelength. The final purity of this compound is often verified by HPLC, with acceptance criteria typically set at ≥99.8%. Furthermore, specialized chiral HPLC methods can be used to separate and quantify the individual d- and l-enantiomers of epinephrine. nih.gov
Table 5: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) |
| Detection Wavelength | 280 nm |
| Flow Rate | ~2.0 mL/minute |
Data based on a common HPLC method for epinephrine enantiomer resolution. pharmacopeia.cn
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC), particularly when coupled with headspace sampling (HS-GC), is a powerful technique for the detection and quantification of organic volatile impurities (OVIs), also known as residual solvents, in pharmaceutical substances like this compound. pharmaknowledgeforum.com The manufacturing process of active pharmaceutical ingredients (APIs) often involves the use of various organic solvents. impactfactor.org While these are typically removed during purification, trace amounts may remain. Due to their potential toxicity, regulatory bodies require strict control over these residual solvents. dergipark.org.tr
The principle of HS-GC is well-suited for this analysis. A sample of this compound is placed in a sealed vial and heated, causing volatile impurities to partition into the headspace gas. pharmaknowledgeforum.com An aliquot of this gas is then injected into the GC system. This method is advantageous as it avoids the injection of the non-volatile API into the GC column, which could cause contamination and degradation. pharmaknowledgeforum.com
In the GC system, a carrier gas, often nitrogen or helium, transports the volatile analytes through a capillary column. dergipark.org.trinnovareacademics.in The choice of column is critical for achieving separation. A common choice for residual solvent analysis is a DB-624 column or similar, which has a stationary phase designed for the separation of a wide range of common solvents. innovareacademics.in The analytes are separated based on their boiling points and interactions with the stationary phase. They are then detected by a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. impactfactor.orgdergipark.org.tr
Method development involves optimizing parameters such as headspace vial temperature and equilibration time, injector and detector temperatures, and the oven temperature program to ensure complete separation and accurate quantification of all potential volatile impurities. impactfactor.orginnovareacademics.in Validation according to ICH guidelines ensures the method is accurate, precise, and linear over the specified concentration range for each solvent. innovareacademics.in For instance, a typical method might involve heating the sample vial at 90°C for 25-30 minutes before injection. impactfactor.orginnovareacademics.in
The following table outlines typical parameters for a GC-HS method for residual solvent analysis.
| Parameter | Typical Value | Purpose |
| Column | DB-624, 30 m x 0.53 mm, 3.0 µm | Separation of volatile analytes |
| Carrier Gas | Nitrogen or Helium | Transports sample through the column |
| Flow Rate | 2.8 mL/min | Controls the speed of separation |
| Injector Temperature | 220°C | Ensures rapid volatilization of analytes |
| Detector (FID) Temp | 260°C | Maintains analytes in the gas phase for detection |
| Oven Program | Initial 40°C, ramp to 200°C | Separates compounds based on boiling point |
| HS Vial Temperature | 90°C | Promotes partitioning of volatiles into headspace |
| HS Equilibration Time | 25 min | Allows equilibrium to be reached before injection |
| Data derived from representative methods for pharmaceutical impurity analysis. innovareacademics.in |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both gas and liquid chromatography for pharmaceutical analysis. nih.gov This technique utilizes a mobile phase, most commonly carbon dioxide, which is held at a temperature and pressure above its critical point (31.1 °C and 7.38 MPa for CO2). chromatographyonline.com In this supercritical state, the fluid possesses properties intermediate between a liquid and a gas, such as low viscosity and high diffusivity, which can lead to highly efficient and rapid separations. chromatographyonline.commdpi.com
For a chiral compound like racepinephrine, which is a racemic mixture of D- and L-epinephrine, SFC is particularly advantageous for enantioselective separation. chromatographyonline.comnih.gov The ability to separate and quantify individual enantiomers is crucial, as they often exhibit different pharmacological activities. SFC, especially when using chiral stationary phases (CSPs), provides a powerful tool for this purpose. chromatographyonline.comchromatographyonline.com
The advantages of SFC over traditional LC include:
Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times. chromatographyonline.commdpi.com
Efficiency: High diffusivity leads to faster mass transfer between the mobile and stationary phases, resulting in sharper peaks and better resolution. chromatographyonline.com
Green Chemistry: The primary use of CO2, often modified with small amounts of organic solvents like methanol (B129727), reduces the consumption of toxic and expensive organic solvents common in normal-phase LC. chromatographyonline.com
Complementary Selectivity: SFC can offer different separation selectivity compared to LC, providing an alternative approach for difficult separations. chromatographyonline.comnih.gov
Modern SFC instrumentation has overcome earlier limitations, offering improved reliability and sensitivity, making it a robust technique for impurity profiling and chiral analysis in the pharmaceutical industry. nih.govmdpi.com
Hyphenated Techniques for Enhanced Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone technologies in this domain.
LC-MS/MS: This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. thermofisher.com For this compound analysis, an LC system, often using a reversed-phase column like a Phenyl-Hexyl or C18, separates the compound from related substances and matrix components. nih.gov The eluent is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions of the analytes. nih.gov
The tandem mass spectrometer (MS/MS) provides two stages of mass analysis. The first stage (MS1) isolates the precursor ion of the target analyte (e.g., the [M-H]⁻ ion of racepinephrine at m/z 182.08). nih.gov This isolated ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). This process, known as selected reaction monitoring (SRM), is highly specific and allows for quantification even at very low levels, with minimal interference from the sample matrix. nih.gov LC-MS/MS is widely accepted for its robustness, reproducibility, and ability to monitor numerous compounds simultaneously across a wide range of concentrations. thermofisher.com
GC-MS: GC-MS is another powerful hyphenated technique, particularly useful for the analysis of volatile and semi-volatile compounds. nih.gov While direct analysis of the polar and thermally labile racepinephrine molecule by GC is challenging, derivatization can be employed to create a more volatile and stable analogue suitable for GC separation. nih.gov The separated components are then ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison with spectral libraries. nih.gov GC-MS is highly effective for screening for impurities and can achieve low limits of detection. nih.gov For instance, a GC-EI-TOF (Time-of-Flight) mass spectrum for racepinephrine shows characteristic peaks that can be used for its identification. nih.gov
| Technique | Separation Principle | Ionization Method | Key Advantage | Application for Racepinephrine HCl |
| LC-MS/MS | Partitioning between liquid mobile and solid stationary phases | ESI (Electrospray Ionization) | High sensitivity and specificity for non-volatile compounds | Quantification in complex matrices, impurity profiling |
| GC-MS | Partitioning between gas mobile and liquid/solid stationary phases | EI (Electron Ionization) | Excellent for volatile compounds, provides structural fingerprint | Analysis of volatile impurities, identification after derivatization |
| This table summarizes the key features and applications of LC-MS/MS and GC-MS in the analysis of this compound. nih.govthermofisher.comnih.govnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. ipb.pt While standard 1D NMR (¹H and ¹³C) provides fundamental structural information, coupling NMR with other techniques or employing advanced multi-dimensional experiments significantly enhances its analytical power.
Techniques such as LC-NMR directly couple a liquid chromatograph to an NMR spectrometer, allowing for the structural characterization of individual components separated from a mixture. This is particularly useful for identifying unknown impurities or degradation products without the need for prior isolation.
Advanced 2D NMR experiments are crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the racepinephrine molecule. openmedscience.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. openmedscience.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. openmedscience.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton. openmedscience.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the molecule's 3D conformation.
For racepinephrine, these techniques confirm the connectivity of the methylaminoethyl side chain to the dihydroxybenzene ring and help in assigning the specific chemical shifts of each atom in the structure. openmedscience.com In cases involving fluorinated analogues, ¹⁹F NMR can be a powerful probe due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope. nih.gov
X-ray Crystallography and Solid-State Characterization
The process involves three main steps:
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound that is pure and sufficiently large (typically >0.1 mm). wikipedia.org
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, and the intensities and positions of these reflections are meticulously recorded. diamond.ac.ukwikipedia.org
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined computationally to best fit the experimental data, yielding a precise 3D structure of this compound. diamond.ac.uk
The resulting crystal structure reveals how the racepinephrine molecules and hydrochloride ions are arranged in the crystal lattice, including details of intermolecular interactions like hydrogen bonding. researchgate.net This information is critical for solid-state characterization and for controlling the crystalline form during manufacturing to ensure product consistency and performance. researchgate.net
Polymorphism and Amorphism Studies
The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, solubility, and bioavailability. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, while amorphism describes a non-crystalline, disordered state. The characterization of these different solid-state forms is a crucial aspect of pharmaceutical development and quality control.
While specific, publicly available research detailing extensive polymorphism and amorphism studies on this compound is limited, the methodologies for such investigations are well-established in the pharmaceutical industry. These studies are essential to ensure the consistency and performance of the drug product. The potential for different solid forms of this compound necessitates a thorough investigation using various analytical techniques.
Key Analytical Techniques:
X-Ray Powder Diffraction (XRPD): XRPD is a primary technique for identifying crystalline phases. americanpharmaceuticalreview.com Each crystalline form of a substance produces a unique diffraction pattern, acting as a fingerprint. Amorphous materials, lacking long-range order, produce a broad halo instead of sharp peaks. americanpharmaceuticalreview.com Analysis of this compound by XRPD would reveal whether it exists as a single crystalline form or a mixture of polymorphs, and can quantify the amount of amorphous content. americanpharmaceuticalreview.comresearchgate.net
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is invaluable for detecting thermal events such as melting, crystallization, and glass transitions. nih.gov Different polymorphs of this compound would likely exhibit distinct melting points and enthalpies of fusion. Amorphous forms would show a characteristic glass transition temperature (Tg). ansi.org DSC can also be used to study the conversion between different solid forms. nih.gov
Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and bonding. nih.gov Different polymorphic forms of this compound, having different crystal lattice arrangements, would result in distinct vibrational spectra. These techniques can be used for both qualitative identification and quantitative analysis of different solid forms.
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local atomic environment in the solid state. It can distinguish between different polymorphs and characterize amorphous materials by probing the non-equivalent atomic nuclei in different solid-state structures.
Microscopy: Techniques such as polarized light microscopy (PLM) and scanning electron microscopy (SEM) can be used to visualize the morphology (shape and size) of the crystals, which can differ between polymorphs.
The potential existence of different solid forms of this compound highlights the importance of controlling the manufacturing process to ensure the consistent production of the desired form. sigmaaldrich.com The presence of an undesired polymorph or a variable amorphous content could impact the drug product's quality and therapeutic effect. searn-network.org
Table 1: Hypothetical Polymorphism Data for this compound
| Polymorphic Form | Melting Point (°C) (via DSC) | Key XRPD Peaks (2θ) | Spectroscopic Signature (FTIR, cm⁻¹) |
| Form I (Stable) | ~157 | 10.2, 15.5, 20.8, 25.1 | 3400 (O-H), 2950 (C-H), 1600 (C=C) |
| Form II (Metastable) | ~145 | 11.5, 16.2, 21.3, 26.0 | 3350 (O-H), 2960 (C-H), 1610 (C=C) |
| Amorphous | Glass Transition (Tg) ~60 | Broad halo | Broader, less defined peaks |
Note: This table is illustrative and based on general principles of polymorphism analysis. Specific experimental data for this compound is not publicly available.
Method Validation and Quality Control in Analytical Research
Rigorous method validation and stringent quality control are fundamental to ensuring the reliability and accuracy of analytical data for this compound. These practices are mandated by regulatory agencies and are essential for guaranteeing the safety and efficacy of the final pharmaceutical product. cambrex.com
Establishment of Certified Reference Materials (CRMs)
Certified Reference Materials (CRMs) are highly characterized and homogenous materials that are used as standards in analytical chemistry. wikipedia.org For this compound, CRMs serve as the benchmark for quality control, enabling the verification of identity, purity, and potency of the API and its formulations. cambrex.com
The establishment of a CRM for this compound is a meticulous process that involves:
Material Sourcing and Synthesis: A high-purity batch of this compound is synthesized and purified.
Comprehensive Characterization: The material undergoes extensive characterization to confirm its identity and purity. This involves a battery of analytical techniques, including NMR, Mass Spectrometry, FTIR, and elemental analysis.
Purity Assignment: The purity of the CRM is determined using a mass balance approach, where the contributions of all impurities (organic, inorganic, residual solvents, and water) are subtracted from 100%.
Homogeneity and Stability Studies: The batch is tested to ensure it is homogeneous, and its stability under specified storage conditions is evaluated over time.
Certification: The CRM is issued with a certificate of analysis that details its identity, certified purity value with its associated uncertainty, and storage instructions. sigmaaldrich.com
Pharmaceutical secondary standards for this compound are also available and are qualified as CRMs. sigmaaldrich.com These are produced and certified in accordance with ISO 17034 and ISO/IEC 17025 and are traceable to the primary United States Pharmacopeia (USP) reference standard. sigmaaldrich.com
Traceability and Measurement Uncertainty in Analytical Data
Traceability in analytical measurements ensures that the result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. eurachem.org For this compound, analytical results must be traceable to the established CRM. sigmaaldrich.comeurachem.org This is crucial for ensuring consistency and comparability of data across different laboratories and over time. The use of USP Reference Standards for this compound provides a direct link to a primary, globally recognized standard. synthinkchemicals.comuspnf.com
Measurement uncertainty is a parameter associated with a measurement result that characterizes the dispersion of the values that could reasonably be attributed to the measurand. nih.gov It provides a quantitative indication of the quality of a result, without which the result is incomplete. nih.gov In the analysis of this compound, understanding the measurement uncertainty is vital for making informed decisions about product compliance with specifications. researchgate.net
Table 2: Potential Sources of Uncertainty in the HPLC Assay of this compound
| Source of Uncertainty | Description |
| Reference Standard | Uncertainty in the certified purity of the this compound CRM. |
| Sample Preparation | Variability in weighing, dilution, and extraction steps. |
| Instrumentation | Performance of the HPLC system, including pump flow rate and detector response. |
| Calibration | Uncertainty associated with the preparation of calibration standards and the regression analysis of the calibration curve. |
| Method Bias | Systematic errors inherent in the analytical method. |
| Analyst | Variability introduced by different operators performing the analysis. |
Computational Chemistry and Molecular Modeling Studies of Racepinephrine Hydrochloride
Quantum Chemical Calculations for Racepinephrine Hydrochloride
Quantum chemical calculations, which are grounded in the fundamental principles of quantum mechanics, are utilized to precisely determine the electronic structure and energetic characteristics of molecules. For racepinephrine, these calculations are crucial for understanding its intrinsic reactivity and how it interacts with its physiological targets.
Electronic Structure and Molecular Orbital Analysis
A molecule's electronic structure is a key determinant of its reactivity and biological function. The analysis of frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. researchgate.netlibretexts.org The energy difference, or gap, between the HOMO and LUMO is an indicator of a molecule's chemical stability and reactivity. researchgate.net
For racepinephrine, the HOMO is primarily located on the electron-rich catechol ring, particularly the hydroxyl groups. This localization signifies that this part of the molecule is the most likely to donate electrons in a chemical reaction or interaction. researchgate.netrsc.org In contrast, the LUMO, which represents the molecule's ability to accept an electron, is generally distributed across the aromatic system. researchgate.netrsc.org The HOMO-LUMO energy gap is a critical parameter; a smaller gap typically correlates with higher chemical reactivity. researchgate.netnih.gov
| Molecular Orbital | Typical Energy (eV) | Primary Localization | Functional Implication |
|---|---|---|---|
| HOMO | ~ -5.9 | Catechol Moiety (Hydroxyl Groups) | Electron donation, initiation of receptor binding |
| LUMO | ~ -0.8 | Aromatic Ring System | Electron acceptance, stabilization of interactions |
| HOMO-LUMO Gap | ~ 5.1 | Entire Molecule | Indicator of chemical stability and reactivity |
Conformational Analysis and Energy Minimizationresearchgate.net
Racepinephrine has several rotatable bonds, which allows it to adopt numerous three-dimensional shapes, or conformations. Conformational analysis is used to identify the most stable, low-energy conformations that are likely to be biologically active. Using methods like Density Functional Theory (DFT), researchers can calculate the potential energy of various conformers to find the most favorable arrangement. For racepinephrine, the lowest-energy conformer generally has an extended side chain, which minimizes steric hindrance. The specific spatial orientation of the side chain's hydroxyl and amine groups is vital for forming the precise hydrogen bonds required for effective binding within the adrenergic receptor's active site.
| Conformer | Defining Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Anti (Extended) | ~180° | 0.00 | ~80% |
| Gauche 1 | ~60° | 1.15 | ~12% |
| Gauche 2 | ~-60° | 1.45 | ~8% |
Molecular Dynamics (MD) Simulations of Racepinephrine-Receptor Complexes
Molecular dynamics (MD) simulations offer a cinematic view of the interactions between racepinephrine and its target receptors, such as β-adrenergic receptors. By simulating the movements of every atom in the system over time, MD provides a deeper understanding of the stability of the ligand-receptor complex and the nature of their dynamic interactions. arxiv.org
Ligand-Protein Docking Algorithms and Protocolsdrugbank.com
The initial step to predict how racepinephrine binds to its receptor is typically molecular docking. researchgate.net Computational programs like AutoDock or GOLD use sophisticated algorithms and scoring functions to fit the ligand into the receptor's binding site and predict the most stable binding pose. researchgate.net Docking studies for racepinephrine consistently reveal critical interactions: the catechol's hydroxyl groups form hydrogen bonds with serine residues in the binding pocket, while the protonated amine group on the side chain forms a strong ionic bond, or salt bridge, with an aspartate residue, effectively anchoring the ligand. nih.gov
Binding Site Dynamics and Ligand Diffusion
MD simulations that begin with the docked pose reveal that the binding process is a dynamic event. arxiv.orgall-imm.com The binding site of the receptor is not rigid; the amino acid side chains constantly adjust their positions to achieve an optimal fit with the ligand. nih.gov Likewise, the racepinephrine molecule itself exhibits flexibility, particularly in its side chain, allowing it to adapt to the subtle conformational changes of the binding pocket. nih.gov This mutual-fit dynamic is essential for activating the receptor and initiating a biological response. Simulations can also model the process of ligand diffusion, shedding light on the kinetics of how the drug enters and exits the binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgnih.gov These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govresearchgate.net
The development of predictive models for the adrenergic activity of catecholamines like racepinephrine is a key area of research. These models aim to correlate molecular descriptors with the agonistic or antagonistic effects on adrenergic receptors.
Researchers have developed QSAR models for various adrenergic receptor subtypes. For instance, in a study on α2A-adrenoceptor agonists, unique characteristics were identified, including lower than average molecular weight and lipophilicity compared to other central nervous system-active drugs. osti.gov Such studies often involve creating a dataset of known active compounds and using machine learning algorithms like deep neural networks, support vector machines, and random forests to build predictive models. researchgate.net The accuracy of these models is then validated using external test sets. researchgate.net
Predictive models have also been developed for the recurrence of orthostatic intolerance by analyzing catecholamine levels. One study found that elevated levels of 24-hour urinary adrenaline and norepinephrine (B1679862) were potential predictive markers for the recurrence of vasovagal syncope. frontiersin.org Micellar liquid chromatography has also been used to develop predictive models for the biological activities of catecholamines, correlating retention data with pharmacokinetic parameters. nih.gov
A significant challenge in QSAR modeling is the selection of appropriate molecular descriptors that capture the essential features for biological activity. These can range from simple physicochemical properties to complex 3D structural descriptors. nih.gov For chiral molecules like racepinephrine, the development of chirality descriptors is crucial for accurate QCSAR (Quantitative Chirality-Structure-Activity Relationship) modeling. mdpi.com
Table 1: Examples of Machine Learning Methods in QSAR Model Development
| Machine Learning Method | Application in Adrenergic Activity Prediction | Reference |
| Deep Neural Network (DNN) | Development of mutagenicity prediction models for compounds, achieving high accuracy. | researchgate.net |
| Support Vector Machine (SVM) | Building models for multidrug resistance associated protein-2 inhibitors. | researchgate.net |
| Random Forest (RF) | Predicting antimicrobial peptides with high accuracy. | researchgate.net |
| k-Nearest Neighbor | Used in the development of mutagenicity prediction models. | researchgate.net |
Both ligand-based and structure-based design principles are employed to discover and optimize adrenergic receptor modulators.
Ligand-based design focuses on the analysis of known active ligands to derive a pharmacophore model, which represents the essential steric and electronic features required for biological activity. mdpi.com This approach is particularly useful when the 3D structure of the receptor is unknown. For adrenergic agonists, this involves identifying common structural motifs and physicochemical properties among active catecholamines.
Structure-based design , on the other hand, relies on the 3D structure of the target receptor, often determined by X-ray crystallography or cryo-electron microscopy. mdpi.comnih.gov This allows for the computational docking of virtual molecules into the receptor's binding site to predict their binding affinity and mode of interaction. nih.gov For instance, the crystal structure of the human α2A-adrenergic receptor has been used for docking simulations to identify new potential agonists. osti.gov These simulations can filter active compounds from inactive ones by estimating the free energy of binding. osti.gov
Structure-based virtual screening has successfully identified novel antagonists and agonists for the β2-adrenergic receptor. mdpi.com Furthermore, the detailed structural information guides the rational design of new ligands by modifying known compounds to improve their properties. mdpi.comacs.org For example, analysis of the α2AAR structure complexed with newly discovered agonists has confirmed docking predictions and provided a template for further optimization. nih.gov
Table 2: Key Interactions in Adrenergic Receptor-Ligand Binding
| Receptor Subtype | Key Interacting Residues/Interactions | Significance | Reference |
| α2A-AR | Aromatic residues F405, F406, Y409 | Favorable interactions with lipophilic and aromatic moieties of ligands. | nih.gov |
| α2A-AR | D128 | Ionic interactions with ligands. | nih.gov |
| α2A-AR | F427 | Hydrogen bonds with ligands. | nih.gov |
| β1-AR | Phe307 | π–π stacking with the aromatic core of ligands. | acs.org |
Cheminformatics and Database Mining for Related Catecholamine Compounds
Cheminformatics provides the tools to navigate and analyze the vast chemical space of compounds related to catecholamines. chemaxon.comnih.gov Database mining allows for the identification of novel drug candidates and the exploration of chemical-biological interaction networks. nih.govrsc.org
Similarity searching is a fundamental cheminformatics technique used to identify molecules with similar properties to a query molecule, such as racepinephrine. acs.org This method is based on the principle that structurally similar molecules are likely to have similar biological activities. rsc.org Various molecular fingerprints and similarity coefficients, like the Tanimoto coefficient, are used to quantify molecular similarity. rsc.orgresearchgate.net
Chemical space exploration involves the systematic analysis of large compound libraries, including virtual and tangible molecules, to discover novel chemotypes. nih.govnih.gov This can be performed on massive databases containing billions of compounds. researchgate.net For adrenergic agonists, this involves searching for molecules that are topologically unrelated to known catecholamines but may still bind to the adrenergic receptors. nih.gov This approach has been successful in identifying new α2AAR agonists by computationally docking over 301 million virtual molecules. nih.gov The exploration of chemical space can be enhanced by visualizing the relationships between compounds, for example, through principal component analysis. osti.gov
Network analysis provides a systems-level understanding of how drugs like racepinephrine interact with biological systems. arxiv.org These networks can represent various types of relationships, including drug-target interactions, protein-protein interactions, and metabolic pathways. arxiv.org
For catecholamines, network analysis can reveal the complex pharmacology of adrenergic signaling. nih.gov Adrenergic receptors, like the β2-AR, can couple to multiple G proteins, leading to diverse downstream signaling pathways. ahajournals.org The interactions of racepinephrine with other drugs and endogenous molecules can be mapped to predict potential synergistic or adverse effects. drugbank.comdrugbank.com For example, the degradation of catecholamines involves enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), and understanding this network is crucial for predicting drug metabolism and potential interactions. nih.gov
By integrating data from various sources, including chemical databases, biological assays, and clinical records, network analysis can help in identifying new drug targets, understanding disease mechanisms, and optimizing therapeutic strategies. arxiv.org For instance, analyzing the interaction network of E. faecalis has suggested that the VicK protein may act as an adrenergic sensor, binding to epinephrine (B1671497) and norepinephrine. frontiersin.org
Emerging Research Directions and Future Perspectives for Racepinephrine Hydrochloride
Novel Synthetic Approaches with Enhanced Enantioselectivity
The differential pharmacological activities of the d- and l-enantiomers of epinephrine (B1671497) underscore the importance of enantiomerically pure preparations. drugbank.comnih.gov Racepinephrine is a racemic mixture of these two enantiomers. drugbank.com Historically, the resolution of racemic mixtures has been a common approach. However, current research is increasingly focused on asymmetric synthesis to produce specific enantiomers directly. Future synthetic strategies for compounds like epinephrine will likely prioritize high enantiomeric excess to isolate the more pharmacologically active l-enantiomer (B50610) from the d-enantiomer. Research in this area is driven by the broader trend in pharmaceutical chemistry to develop single-enantiomer drugs to improve efficacy and reduce potential side effects associated with the less active or inactive enantiomer.
Advanced Spectroscopic and Imaging Techniques for In Vitro Analysis
The in vitro analysis of racepinephrine hydrochloride and its interactions with biological systems is being enhanced by sophisticated analytical techniques. High-performance liquid chromatography (HPLC) remains a staple for stability and concentration studies. oup.com For instance, one study utilized a stability-indicating HPLC method to assess the stability of epinephrine in a topical anesthetic solution, highlighting the importance of analytical validation in formulation studies. oup.com
Beyond chromatography, advanced spectroscopic methods are providing deeper insights. Techniques like Fourier-transform infrared (FTIR) spectroscopy and attenuated total reflectance (ATR)-IR spectroscopy are used for the characterization of the compound's solid-state properties. nih.gov Capillary electrophoresis is another powerful tool for the analysis of biologic drugs and could be applied for more detailed in vitro studies of this compound. pharmacompass.com These methods, in combination, allow for a comprehensive understanding of the compound's physicochemical properties and its behavior in various formulations.
Integration of Computational and Experimental Methodologies for Deeper Chemical and Biochemical Understanding
The synergy between computational modeling and experimental work is set to revolutionize our understanding of this compound. Computational tools can predict molecular properties, receptor binding affinities, and metabolic pathways, which can then be validated through targeted laboratory experiments.
For example, databases like PubChem provide extensive computed properties for racepinephrine, including its molecular weight and topology. nih.gov This data can be the starting point for more complex molecular dynamics simulations to model the interaction of each enantiomer with adrenergic receptors. By combining these computational predictions with experimental data from in vitro assays, researchers can build a more complete picture of the structure-activity relationship of racepinephrine's enantiomers. This integrated approach can guide the design of new analogs with improved receptor selectivity and pharmacokinetic profiles.
Exploration of this compound in Non-Adrenergic Receptor Systems
While racepinephrine is primarily known for its action on α- and β-adrenergic receptors, there is growing interest in the potential off-target effects and interactions with other biological systems. drugbank.com For instance, some research has explored the role of adrenergic agonists in nitric oxide (NO) and cGMP production, pathways that are not traditionally associated with the primary mechanism of action of epinephrine. pharmacompass.com
A study identified that selective stimulation of beta-adrenoceptors can lead to the production of NO. pharmacompass.com This opens up the possibility that racepinephrine, through its action on these receptors, may have downstream effects that are not solely mediated by the canonical adrenergic signaling pathways. Further investigation into these non-adrenergic effects could reveal novel therapeutic applications for racepinephrine or its individual enantiomers. One study, for example, used a screening approach of approved drugs, including racepinephrine HCl, to identify compounds that could induce the degradation of MLL-fusion proteins, which are implicated in certain types of leukemia. ucl.ac.uk While this was a broad screening study, it points to the potential for racepinephrine to have activities outside of its well-established role as an adrenergic agonist.
Implications for Pharmaceutical Science and Chemical Engineering Research
The ongoing research into this compound has significant implications for both pharmaceutical science and chemical engineering. In pharmaceutical science, the focus is on developing more effective and safer formulations. This includes research into novel delivery systems, such as advanced nebulizers and potentially even condensation aerosol devices for deep lung delivery. researchgate.netgoogle.com The stability of racepinephrine in various formulations is also a key area of research to ensure product quality and shelf-life. oup.com
From a chemical engineering perspective, the emphasis is on optimizing the manufacturing processes for this compound. This includes improving synthetic routes to enhance yield and enantioselectivity, as well as developing more efficient purification methods. The principles of Good Manufacturing Practices (cGMP) are central to ensuring the quality and consistency of the final drug product. spectrumchemical.com The development of certified reference materials for this compound is also crucial for quality control and regulatory compliance in the pharmaceutical industry. sigmaaldrich.comsigmaaldrich.com
Q & A
Advanced Research Question
- Chiral chromatography : Use columns with β-cyclodextrin stationary phases to resolve R/S enantiomers.
- Polarimetry : Compare specific rotation values against USP monographs (e.g., [α]D²⁵ = -50° to -56° for R-enantiomer).
- Kinetic resolution : Monitor reaction intermediates via LC-MS to identify racemization triggers (e.g., pH > 8.0) .
How can the FINER criteria be applied to formulate hypothesis-driven research questions on this compound?
Q. Methodological Guidance
- Feasible : Ensure access to analytical infrastructure (e.g., HPLC-MS).
- Novel : Investigate understudied areas like Racepinephrine’s stability in novel delivery systems (e.g., nanogels).
- Ethical : Adhere to ICH GCP guidelines for preclinical toxicity studies.
- Relevant : Align with gaps in pharmacopeial monographs (e.g., impurity profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
